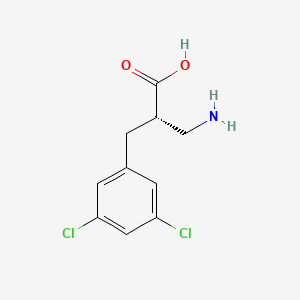

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid

Description

(S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid is a chiral amino acid derivative featuring a 3,5-dichlorobenzyl substituent attached to the α-carbon of a propanoic acid backbone. This compound is of interest due to its structural resemblance to bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors.

Properties

Molecular Formula |

C10H11Cl2NO2 |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

(2S)-2-(aminomethyl)-3-(3,5-dichlorophenyl)propanoic acid |

InChI |

InChI=1S/C10H11Cl2NO2/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h2-4,7H,1,5,13H2,(H,14,15)/t7-/m0/s1 |

InChI Key |

MDTRNDQNDDIKBF-ZETCQYMHSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Cl)C[C@@H](CN)C(=O)O |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CC(CN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dichlorobenzyl chloride.

Amination: The benzyl chloride undergoes nucleophilic substitution with an appropriate amine to introduce the amino group.

Formation of Propanoic Acid: The intermediate product is then subjected to a series of reactions to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Dichlorobenzyl-Substituted Amino Acids

Compounds with dichlorobenzyl groups exhibit distinct bioactivities depending on the substitution pattern:

- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (): Activity: Both demonstrate collagenase inhibition, with IC50 values of 1.48 mM and 1.31 mM, respectively. Structure-Activity Relationship (SAR): The position of chlorine substituents (2,4 vs. 2,6) marginally affects potency. The 2,6-dichloro analog shows slightly stronger binding (Gibbs free energy: −6.5 kcal/mol vs. −6.4 kcal/mol for 2,4-dichloro). Binding Interactions: Hydrogen bonds with Gln215 (2.202 Å for 2,4-dichloro; 1.961 Å for 2,6-dichloro) and π–π interactions with Tyr201 (4.127–4.249 Å) underpin their inhibitory effects .

- (S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid: Key Differences: The 3,5-dichloro substitution may alter steric and electronic properties compared to 2,4/2,6-dichloro analogs. This substitution could enhance binding to targets preferring para-substituted aromatic systems, though experimental validation is needed.

ACE-2 Inhibitors with Dichlorobenzyl Moieties

- (S,S)-2-1-Carboxy-2-[3-(3,5-dichlorobenzyl)-3H-imidazol4-yl]-ethylamino-4-methylpentanoic acid (MLN-4760) (): Activity: Potent ACE-2 inhibitor (docking score: −7.28 kcal/mol), blocking SARS-CoV-2 entry by altering ACE-2 conformation. Comparison: The shared 3,5-dichlorobenzyl group suggests (S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid could similarly target ACE-2 or related enzymes, though its shorter propanoic acid backbone may limit binding affinity compared to MLN-4760’s extended structure .

NSAID-like Propanoic Acid Derivatives

- Fenbufen and Felbinac (): Activity: Anti-inflammatory agents with COX-inhibitory properties. Fenbufen’s 4-oxo modification enhances activity compared to parent compounds.

Tabulated Comparison of Key Compounds

Biological Activity

(S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid is a chiral amino acid derivative with significant potential in biological applications. Its structure features a dichlorobenzyl group, which enhances its interaction with various biological targets, including enzymes and receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11Cl2NO2

- Molecular Weight : 248.10 g/mol

- Chirality : The compound possesses a chiral center, which is crucial for its biological activity.

The biological activity of (S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets. The dichlorobenzyl moiety enhances binding affinity to these targets, potentially leading to:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways within cells.

This dual action allows it to participate in complex biochemical processes, making it a valuable candidate for drug development.

Antinociceptive Properties

Recent studies have demonstrated the antinociceptive effects of compounds similar to (S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid in rodent models of neuropathic pain. For instance:

- In vivo experiments showed that derivatives exhibited significant pain relief in models induced by chemotherapy agents like oxaliplatin and paclitaxel, as well as in diabetic neuropathic pain models induced by streptozotocin .

GABA Transporter Inhibition

Research indicates that this compound may also act as an inhibitor of GABA transporters (mGAT1–4). The inhibitory potency was evaluated using human embryonic kidney cells expressing these transporters, demonstrating:

This suggests potential applications in treating conditions related to GABAergic dysfunctions.

Comparative Analysis with Similar Compounds

To understand the unique properties of (S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antinociceptive Activity | GABA Transporter Inhibition |

|---|---|---|

| (S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid | Significant | Moderate |

| Compound 50a (similar derivative) | High | High |

| Compound 56a (another derivative) | Predominant | Low |

Case Studies and Research Findings

- Study on Neuropathic Pain Models :

- GABA Transporter Interaction Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.